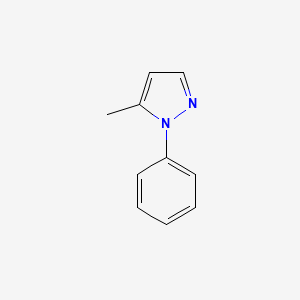

N1-(2-(4-(2-氨基乙基)哌嗪-1-基)乙基)乙烷-1,2-二胺

描述

“N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine” is a chemical compound with the CAS Number: 31295-54-2 . It has a molecular weight of 215.34 and is used in the preparation of lipid-like materials for low-dose, in vivo gene silencing . It is a versatile building block that can be used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals .

Molecular Structure Analysis

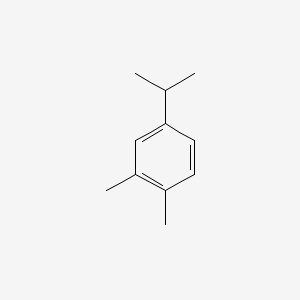

The molecule contains a total of 40 bonds. There are 15 non-H bonds, 7 rotatable bonds, 1 six-membered ring, 2 primary amines (aliphatic), 1 secondary amine (aliphatic), and 2 tertiary amines (aliphatic) .Physical And Chemical Properties Analysis

The compound is a solid or semi-solid or lump or liquid at room temperature . It has a density of 1.011g/cm3 and a boiling point of 348.8ºC at 760mmHg .科学研究应用

席夫碱中的配位行为

对N1-(2-(4-(2-氨基乙基)哌嗪-1-基)乙基)乙烷-1,2-二胺在席夫碱中的配位行为进行了研究,特别是在合成锌(II)伪卤化物配合物方面。这些配合物已经通过其结构和发光性质进行了表征,有助于理解配位化学(Ghosh et al., 2006)。

钢表面的腐蚀抑制

这种化合物已被研究用于腐蚀抑制。具体而言,它已被用于探索在钢表面上的吸附行为和腐蚀抑制机制,采用密度泛函理论(DFT)和分子动力学(MD)模拟。这项研究对于开发工业应用的新型腐蚀抑制剂具有重要意义(Saha et al., 2018)。

腐蚀抑制剂的绿色合成

在绿色化学的背景下,这种化合物已从生物质平台分子合成,用作腐蚀抑制剂。通过各种分析技术,包括量子化学计算,已经证明了它在抑制碳钢表面腐蚀方面的有效性,特别是在酸性介质中(Chen et al., 2021)。

抗真菌和抗寄生虫应用

研究表明,这种化合物的衍生物表现出潜力作为抗真菌和抗寄生虫剂。这包括围绕哌嗪或乙二胺连接物展开的化合物研究,以及它们对特定病原体的功效(Stanicki et al., 2013)。

聚酰胺的合成

该化合物已参与合成含有不同有机分子的聚酰胺,展示了它在聚合物化学中的多功能性。这项研究对于开发具有特定性质的新材料具有重要意义(Hattori & Kinoshita, 1979)。

复杂配体的合成

它已被用于合成复杂配体,包括四齿对称和非对称配体。这些合成的配体已被表征并用于研究它们与金属的配位作用,有助于配位化学领域(Baran et al., 2012)。

抗微生物特性

这种化合物的衍生物已被合成并显示出抗微生物特性。这包括开发新型哌嗪衍生物及其对各种微生物菌株的功效,有助于寻找新的抗微生物剂(Rajkumar et al., 2014)。

催化和化学转化

该化合物已参与催化和化学转化研究。例如,它已被用于通过直接还原胺化合物合成三级胺,形成蝎子配体。这项研究对于理解和开发新的催化过程至关重要(Rezaei et al., 2021)。

有机硅化合物的合成

已探讨了它在有机硅化合物合成中的应用。这包括N-(三甲基硅烷基)二胺的制备,有助于有机硅化学中新化合物的开发(Thames & Edwards, 1968)。

N-杂环化合物的合成

这种化合物已被用于合成N-杂环化合物,如吗啉和哌嗪。这项研究对有机化学中新合成方法的发展具有重要意义 (Matlock et al., 2015)。

用于腐蚀抑制的席夫碱络合物

已对合成席夫碱络合物进行研究,用于在轻钢上的腐蚀抑制。这包括对镉(II)席夫碱络合物的探索,为材料科学和腐蚀工程做出贡献 (Das et al., 2017)。

抗病毒活性研究

已对这种化合物进行研究,探讨其潜在的抗病毒活性,包括合成新衍生物并评估其对HIV的作用。这项研究对寻找有效的抗病毒药物至关重要 (Al-Masoudi et al., 2007)。

安全和危害

The compound is classified as dangerous with the signal word “Danger”. It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

作用机制

Target of Action

The primary targets of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine, also known as 1,4-Piperazinediethanamine, N-(2-aminoethyl)-, are antigen-presenting cells, specifically dendritic cells and macrophages . These cells play a crucial role in the immune response, as they are responsible for processing and presenting antigens to T cells, thereby initiating an immune response.

Mode of Action

The compound interacts with its targets by being efficiently delivered to phagocytic cells in tumor environments and lymph nodes . This is achieved through the use of cross-linked bis succinyl-cyclodextrin (b-s-CD) nanoparticles . The compound’s amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc , which allows it to be incorporated into these nanoparticles.

Biochemical Pathways

Upon delivery to the antigen-presenting cells, the compound activates these cells, promoting an anti-tumor immune response

Pharmacokinetics

Its delivery to phagocytic cells in tumor environments and lymph nodes suggests that it may have a targeted distribution profile .

Result of Action

The result of the compound’s action is the activation of antigen-presenting cells and the promotion of anti-tumor immunity . This is evidenced by enhanced delivery to phagocytic cells and subsequent immune response activation in tumor environments and lymph nodes .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. The efficiency of delivery to phagocytic cells in tumor environments suggests that the compound’s action, efficacy, and stability may be affected by factors such as the presence of tumor cells, the immune status of the environment, and potentially other environmental factors .

生化分析

Biochemical Properties

N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine plays a crucial role in biochemical reactions due to its ability to form stable complexes with enzymes, proteins, and other biomolecules. This compound interacts with enzymes such as carbonic anhydrases by anchoring to the zinc-coordinated water molecule, thereby inhibiting their activity . Additionally, it can react with various nucleophiles to form a range of complex compounds, which can be used in the synthesis of pharmaceuticals and agrochemicals . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and electrostatic interactions with the active sites of enzymes and proteins.

Cellular Effects

N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways. For instance, it can inhibit the activity of carbonic anhydrases, leading to alterations in cellular pH and subsequent changes in cell function . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine involves its ability to bind to specific biomolecules and modulate their activity. This compound can inhibit enzyme activity by binding to the active site and preventing substrate access. For example, its interaction with carbonic anhydrases involves binding to the zinc-coordinated water molecule, thereby inhibiting the enzyme’s catalytic activity . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses.

Metabolic Pathways

N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound can inhibit carbonic anhydrases, leading to alterations in cellular pH and subsequent changes in metabolic pathways . Additionally, it can interact with other enzymes involved in amino acid and nucleotide metabolism, further influencing cellular metabolism.

属性

IUPAC Name |

N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25N5/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15/h13H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNQJNPKMZRHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)CCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067611 | |

| Record name | N-(2-Aminoethyl)piperazine-1,4-diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31295-54-2 | |

| Record name | N1-(2-Aminoethyl)-1,4-piperazinediethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31295-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Piperazinediethanamine, N1-(2-aminoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinediethanamine, N1-(2-aminoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Aminoethyl)piperazine-1,4-diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)piperazine-1,4-diethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B1360265.png)